20(R)-Ginsenoside Rh2
CAS No.:
Cat. No.: VC20837005
Molecular Formula: C36H62O8
Molecular Weight: 622.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H62O8 |
|---|---|
| Molecular Weight | 622.9 g/mol |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36+/m0/s1 |
| Standard InChI Key | CKUVNOCSBYYHIS-SUEBGMEDSA-N |
| Isomeric SMILES | CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C |
| SMILES | CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C |
| Canonical SMILES | CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C |
Introduction
Chemical Properties
Molecular Structure and Identification
20(R)-Ginsenoside Rh2 has the molecular formula C36H62O8 and a molecular weight of 622.9 g/mol. Its IUPAC name is 2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol . The compound is also known by several synonyms, including (3beta,12beta)-12,20-dihydroxydammar-24-en-3-yl beta-D-glucopyranoside .
Stereochemistry and Structural Features
The stereochemistry of 20(R)-Ginsenoside Rh2 is central to its biological activity. The compound consists of an aglycone (sapogenin) portion with a characteristic tetracyclic structure and a beta-D-glucopyranose sugar moiety attached at the C-3 position. The R-configuration at the C-20 position refers to the specific orientation of the hydroxyl group at this carbon atom, which significantly influences the compound's pharmacological properties and distinguishes it from the 20(S)-Ginsenoside Rh2 isomer .
Table 1: Key Chemical Properties of 20(R)-Ginsenoside Rh2
| Property | Value |
|---|---|
| Molecular Formula | C36H62O8 |
| Molecular Weight | 622.9 g/mol |
| Chemical Structure Class | Triterpenoid, Dammarane-type ginsenoside |
| Stereochemistry | R-configuration at C-20 position |
| Attached Sugar | Beta-D-glucopyranoside at C-3 position |
Biological Activities
Anti-cancer Properties
20(R)-Ginsenoside Rh2 has demonstrated significant anti-cancer effects across multiple cancer types. It is widely used to counteract liver cancer, leukemia, cervical cancer, prostate cancer, colon cancer, and breast cancer, among others . The compound effectively inhibits cancer cell growth and survival through various molecular mechanisms and signaling pathways.
Comparative Efficacy with 20(S)-Ginsenoside Rh2
Both stereoisomers of Ginsenoside Rh2 exhibit anti-cancer properties, but with notable differences in potency and mechanisms. A comparative study on the antitumor activity of 20(R)-Ginsenoside Rh2 and 20(S)-Ginsenoside Rh2 against non-small cell lung cancer demonstrated that 20(R)-Ginsenoside Rh2 exhibited the highest inhibition rate (32.78% ± 0.74%) in NCI-H460 lung cancer cells, with the lowest IC50 value (368.32 ± 91.28 μg/mL) after 72 hours of treatment .
In colony formation experiments, both stereoisomers inhibited colony formation and showed a greater inhibitory effect on NCI-H460 cells compared to 95D cells. The control groups of 95D and NCI-H460 cells exhibited colony counts of 7.00 ± 2.65 and 27.67 ± 1.02, respectively, with significant reductions observed after treatment with either stereoisomer .
Research Findings
In Vitro Studies
Several in vitro studies have demonstrated the anti-proliferative effects of 20(R)-Ginsenoside Rh2 on cancer cell lines. In non-small cell lung cancer studies, 20(R)-Ginsenoside Rh2 showed potent inhibitory effects on both 95D and NCI-H460 cell lines. The morphological changes in these cell lines after treatment with different concentrations of 20(R)-Ginsenoside Rh2 were documented, showing clear evidence of growth inhibition .
Table 2: In Vitro Anti-cancer Activity of 20(R)-Ginsenoside Rh2
| Cancer Cell Line | Inhibition Rate | IC50 Value | Observation Period |
|---|---|---|---|
| NCI-H460 (lung cancer) | 32.78% ± 0.74% | 368.32 ± 91.28 μg/mL | 72 hours |
| 95D (lung cancer) | Not specified | Higher than for NCI-H460 | 72 hours |
In Vivo Studies
The in vivo anti-tumor activity of 20(R)-Ginsenoside Rh2 has been evaluated in animal models, particularly for hepatocellular carcinoma. A study published in Planta Medica assessed the anti-hepatoma activities of both 20(S)-Ginsenoside Rh2 and 20(R)-Ginsenoside Rh2 using an H22 hepatoma-bearing mouse model .
The results showed that both stereoisomers effectively suppressed the growth of H22 transplanted tumors in vivo, with the highest inhibition rates reaching 42.2% for 20(S)-Ginsenoside Rh2 and 46.8% for 20(R)-Ginsenoside Rh2 . Interestingly, while some in vitro studies suggested superior activity of the 20(S) isomer, these in vivo results indicate that 20(R)-Ginsenoside Rh2 might be equally or even more effective in certain biological contexts.
Further analyses using histological techniques such as hematoxylin and eosin staining, the deoxynucleotidyl transferase dUTP nick-end labeling assay, and semi-quantitative reverse transcriptase polymerase chain reaction were employed to study tumor apoptosis, confirming the anti-tumor mechanisms of these compounds .
Table 3: Comparative In Vivo Anti-tumor Activity
| Compound | Animal Model | Maximum Inhibition Rate | Reference |
|---|---|---|---|
| 20(R)-Ginsenoside Rh2 | H22 hepatoma-bearing mice | 46.8% | |
| 20(S)-Ginsenoside Rh2 | H22 hepatoma-bearing mice | 42.2% |
Future Research Directions
Mechanism Elucidation
While significant progress has been made in understanding the anti-cancer properties of 20(R)-Ginsenoside Rh2, further research is needed to fully elucidate its specific molecular mechanisms. Comparative studies between the 20(R) and 20(S) stereoisomers would be particularly valuable in understanding how stereochemistry influences biological activity and target specificity.
Clinical Evaluation
To date, most studies on 20(R)-Ginsenoside Rh2 have been conducted in vitro or in animal models. Clinical trials would be necessary to establish its efficacy, optimal dosage, safety profile, and potential side effects in human subjects. Such studies would also help determine if 20(R)-Ginsenoside Rh2 could be developed as a standalone therapeutic agent or as a complementary treatment alongside conventional cancer therapies.
Formulation Development
Given the chemical properties of 20(R)-Ginsenoside Rh2, developing suitable pharmaceutical formulations to enhance its bioavailability and targeted delivery to tumor sites represents another important research direction. This could involve innovations in drug delivery systems, such as nanoparticles, liposomes, or other carrier technologies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume